Methyl 6-[(4-hydroxyphenyl)carbonyl]-7-(2-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate
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Overview
Description
METHYL 6-(4-HYDROXYBENZOYL)-7-(2-METHOXYPHENYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of tetraazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a hydroxybenzoyl group, a methoxyphenyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6-(4-HYDROXYBENZOYL)-7-(2-METHOXYPHENYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxybenzoyl chloride with 2-methoxyphenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized with a suitable reagent, such as triethyl orthoformate, to form the tetraazolo[1,5-a]pyrimidine core. The final step involves esterification with methyl chloroformate to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of catalysts to enhance reaction rates and yields. Purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
METHYL 6-(4-HYDROXYBENZOYL)-7-(2-METHOXYPHENYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The hydroxybenzoyl group can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybenzoyl group yields quinones, while reduction of nitro groups yields amines .
Scientific Research Applications
METHYL 6-(4-HYDROXYBENZOYL)-7-(2-METHOXYPHENYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of METHYL 6-(4-HYDROXYBENZOYL)-7-(2-METHOXYPHENYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The hydroxybenzoyl and methoxyphenyl groups play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
ETHYL 6-METHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE: Similar in structure but lacks the hydroxybenzoyl and methoxyphenyl groups.
METHYL 6-(2-METHOXY-2-OXOETHYL)-4-(4-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE: Shares the methoxyphenyl group but differs in other substituents.
Uniqueness
METHYL 6-(4-HYDROXYBENZOYL)-7-(2-METHOXYPHENYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxybenzoyl and methoxyphenyl groups allows for diverse interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H17N5O5 |
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Molecular Weight |
407.4 g/mol |
IUPAC Name |
methyl 6-(4-hydroxybenzoyl)-7-(2-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H17N5O5/c1-29-14-6-4-3-5-13(14)17-15(18(27)11-7-9-12(26)10-8-11)16(19(28)30-2)21-20-22-23-24-25(17)20/h3-10,17,26H,1-2H3,(H,21,22,24) |
InChI Key |
IAMNPZCQQHGFTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2C(=C(NC3=NN=NN23)C(=O)OC)C(=O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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